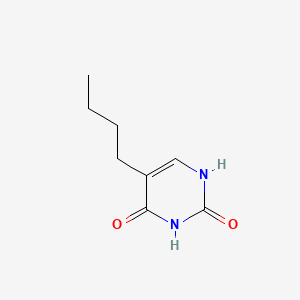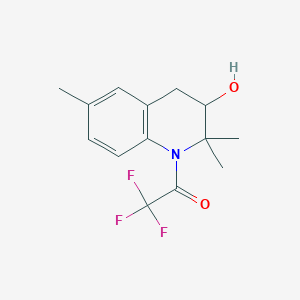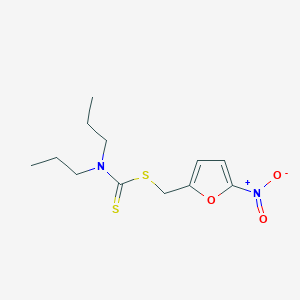
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a nitrofuran moiety, which is a common structural motif in many biologically active compounds, and a dipropylcarbamodithioate group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate typically involves the following steps:
Nitration of Furan: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Methyl Derivative: The 5-nitrofuran is then reacted with formaldehyde to form the (5-Nitrofuran-2-yl)methyl intermediate.
Carbamodithioate Formation: The final step involves the reaction of the (5-Nitrofuran-2-yl)methyl intermediate with dipropylamine and carbon disulfide to form this compound. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and fungicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The dipropylcarbamodithioate group may interact with thiol-containing enzymes, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.
Furazolidone: A nitrofuran derivative with antibacterial and antiprotozoal properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a dipropylcarbamodithioate group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
57905-46-1 |
|---|---|
Molecular Formula |
C12H18N2O3S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-7-13(8-4-2)12(18)19-9-10-5-6-11(17-10)14(15)16/h5-6H,3-4,7-9H2,1-2H3 |
InChI Key |
VUEUMLFWSSMWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


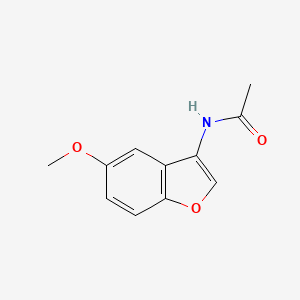
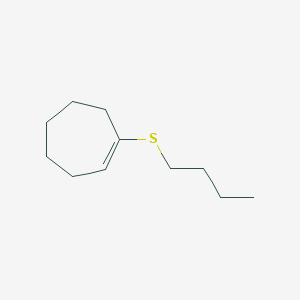


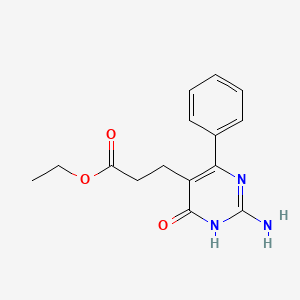
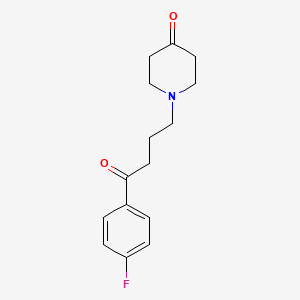
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
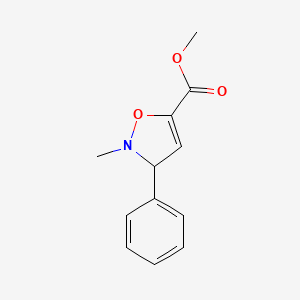
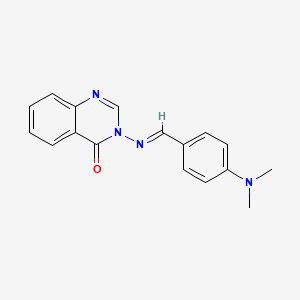
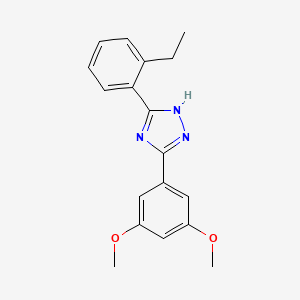
![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
